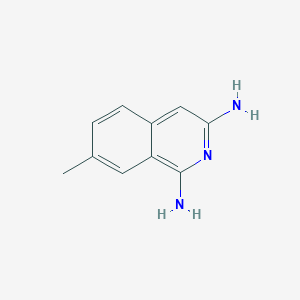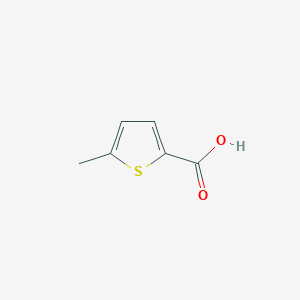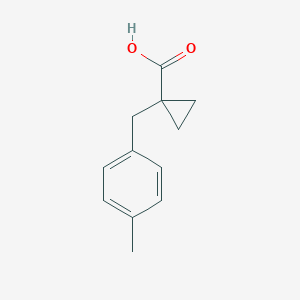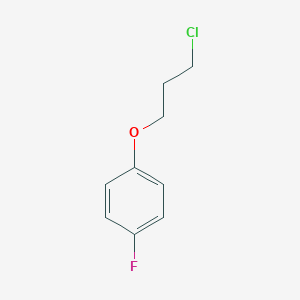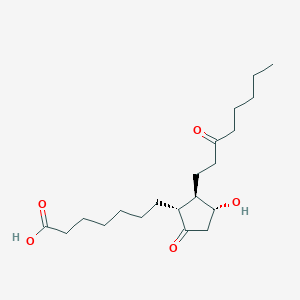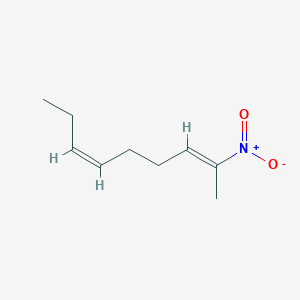
2,6-Nonadiene, 2-nitro-, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Nonadiene, 2-nitro-, (E,Z)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of nitroalkene, which has a unique structure that allows it to exhibit several interesting properties. In
Mécanisme D'action
The mechanism of action of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is not well understood. However, it is believed that the compound can undergo a Michael addition reaction with nucleophiles, such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can alter the function of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- are not well studied. However, it has been shown that the compound can induce oxidative stress in cells, which can lead to cell death. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be used as a fluorescent probe for detecting reactive oxygen species in biological systems. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The cytotoxic effects of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)-. One potential direction is the study of its mechanism of action. Understanding how this compound interacts with biomolecules can provide valuable insights into its potential applications in medicine and other fields. Additionally, more research is needed to explore the potential use of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- as a fluorescent probe for detecting reactive oxygen species in biological systems. Finally, further studies are needed to evaluate the safety and toxicity of this compound, particularly in the context of its potential use in medicine.
In conclusion, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- is a unique chemical compound with several potential applications in various fields. Its versatility and potential as a building block for the synthesis of various organic compounds make it a valuable tool for organic chemists. Additionally, its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems and its cytotoxic effects on cancer cells make it a promising candidate for cancer therapy. However, more research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and toxicity in various applications.
Méthodes De Synthèse
The synthesis of 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- can be achieved through several methods. One of the most common methods is the reaction of 2,6-nonadienal with nitromethane in the presence of a base. This method yields a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers, which can be separated using chromatographic techniques. Another method involves the reaction of 2,6-nonadienal with nitrous acid, which produces a mixture of (2,6-Nonadiene, 2-nitro-, (E,Z)-)-isomers with high selectivity.
Applications De Recherche Scientifique
2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has several potential scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, 2,6-Nonadiene, 2-nitro-, (2,6-Nonadiene, 2-nitro-, (E,Z)-)- has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Propriétés
Numéro CAS |
138668-12-9 |
|---|---|
Nom du produit |
2,6-Nonadiene, 2-nitro-, (E,Z)- |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(2E,6Z)-2-nitronona-2,6-diene |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+ |
Clé InChI |
PDJQEHNGAGBCRH-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C\CC/C=C(\C)/[N+](=O)[O-] |
SMILES |
CCC=CCCC=C(C)[N+](=O)[O-] |
SMILES canonique |
CCC=CCCC=C(C)[N+](=O)[O-] |
Synonymes |
(E,Z)-2-Nitro-2,6-nonadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




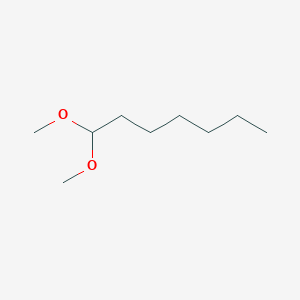
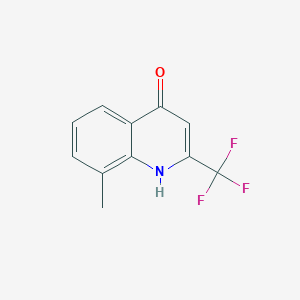
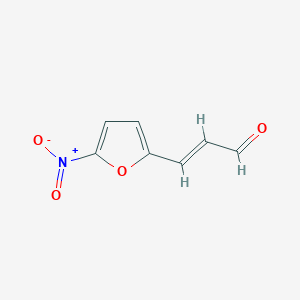

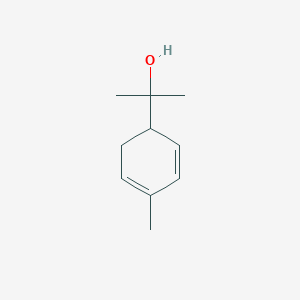
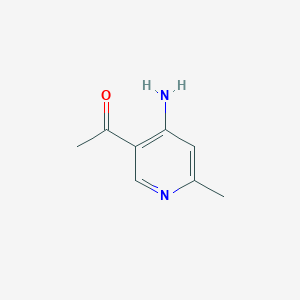
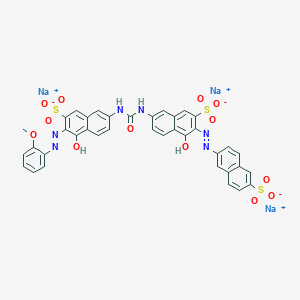
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
